molecular formula C18H24N6O2SSi B12409948 PKR activator 4

PKR activator 4

Cat. No.: B12409948
M. Wt: 416.6 g/mol
InChI Key: OJINPWVFOQGLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKR activator 4 is a potent activator of pyruvate kinase R (PKR), an enzyme that plays a crucial role in cellular metabolism and stress response. This compound has shown significant potential in the research of blood disorders, particularly in improving red blood cell survival and hemoglobin levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKR activator 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and efficacy .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis in specialized reactors, followed by purification and quality control measures. The compound is typically stored at -20°C to maintain its stability and potency .

Chemical Reactions Analysis

Types of Reactions

PKR activator 4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to reduced forms with different properties.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products

Scientific Research Applications

PKR activator 4 has a wide range of scientific research applications, including:

Mechanism of Action

PKR activator 4 exerts its effects by activating pyruvate kinase R (PKR), an enzyme involved in glycolysis and cellular stress response. The activation of PKR leads to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and induces cellular stress responses. This mechanism is crucial for the compound’s role in improving red blood cell survival and hemoglobin levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PKR activator 4 include other pyruvate kinase activators, such as:

Uniqueness

This compound stands out due to its high potency and efficacy in activating PKR, making it a valuable tool in scientific research and potential therapeutic applications. Its unique chemical structure and properties differentiate it from other similar compounds, providing distinct advantages in various research and medical contexts .

Properties

Molecular Formula

C18H24N6O2SSi

Molecular Weight

416.6 g/mol

IUPAC Name

7-methyl-4-[[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methyl]-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

InChI

InChI=1S/C18H24N6O2SSi/c1-23-15-13(10-19-21-18(15)25)16-17(23)20-14(27-16)9-12-5-6-24(22-12)11-26-7-8-28(2,3)4/h5-6,10H,7-9,11H2,1-4H3,(H,21,25)

InChI Key

OJINPWVFOQGLEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NNC2=O)C3=C1N=C(S3)CC4=NN(C=C4)COCC[Si](C)(C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.